molecular formula C9H6FNO B1342889 6-Fluoroisoquinolin-3-ol CAS No. 51463-15-1

6-Fluoroisoquinolin-3-ol

Cat. No.: B1342889
CAS No.: 51463-15-1
M. Wt: 163.15 g/mol
InChI Key: BOIWWELBMIJQOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoquinolin-3-ol typically involves the fluorination of isoquinolin-3-ol. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroisoquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Fluoroisoquinolin-3-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, similar to other fluoroquinolones . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • 6-Fluoroisoquinolin-3-one
  • 6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-ol
  • 6-Fluoro-2H-isoquinolin-3-one

Comparison: 6-Fluoroisoquinolin-3-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the isoquinoline ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and chemical behavior, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-fluoro-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIWWELBMIJQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNC(=O)C=C2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615761
Record name 6-Fluoroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51463-15-1
Record name 6-Fluoro-3(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51463-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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